Product packaging for Valdecoxib Impurity B(Cat. No.:CAS No. 1373038-60-8)

Valdecoxib Impurity B

Cat. No.: B588098
CAS No.: 1373038-60-8
M. Wt: 611.687
InChI Key: FDUYPVXQEAKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pharmaceutical Impurities

In the pharmaceutical industry, an impurity is any component present in a drug substance or final drug product that is not the desired chemical entity. veeprho.com The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. veeprho.com Consequently, the identification, quantification, and control of impurities are critical aspects of drug development and manufacturing. biomedres.us

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines that necessitate thorough impurity profiling for new drug applications. researchgate.net This process involves a systematic approach to detect, identify, and quantify impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) and the formulated drug product. biomedres.usglobalpharmatek.com Effective impurity profiling is essential for several reasons: it ensures the safety of the medication by identifying potentially toxic, mutagenic, or carcinogenic substances, helps in optimizing the manufacturing process to minimize impurity formation, and is crucial for establishing the stability and shelf-life of the drug product by identifying degradation pathways. biomedres.usglobalpharmatek.com

The practice of impurity profiling is a cornerstone of Good Manufacturing Practices (GMP) and is vital for ensuring the quality, safety, and efficacy of pharmaceuticals, thereby safeguarding public health. veeprho.comglobalpharmatek.com

Overview of Valdecoxib (B1682126) in Pharmaceutical Research

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.govdrugbank.com Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, which is a key process in inflammation and pain. researchgate.net Chemically, valdecoxib is designated as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide. fda.gov It is a diaryl substituted isoxazole, a structural characteristic that is central to its pharmacological activity. fda.gov

In pharmaceutical research, valdecoxib has been studied for its anti-inflammatory, analgesic, and antipyretic properties. fda.gov The synthesis and development of such a specific and complex molecule inherently involve the potential for the formation of related substances or impurities. These can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final compound. veeprho.commedwinpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H25N3O6S2 B588098 Valdecoxib Impurity B CAS No. 1373038-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYPVXQEAKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Origin and Formation Mechanisms of Valdecoxib Impurity B

Structural Characterization of Valdecoxib (B1682126) Impurity B as a Dimeric Entity

Valdecoxib Impurity B is structurally a dimer of Valdecoxib. impurity.comchemdad.com This means its structure is composed of two units derived from the Valdecoxib molecule, which have become chemically bonded. The accepted IUPAC name for this compound is 4-(5-methyl-3-phenylisoxazol-4-yl)-N-((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)benzenesulfonamide. veeprho.com This name describes a structure where two '4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide' moieties are linked via a sulfonamide-sulfonyl bond (a disulfonimide linkage).

Detailed characterization data for this compound is summarized in the table below.

PropertyValueSource(s)
CAS Number 1373038-60-8 cymitquimica.comchemicalbook.compharmaffiliates.com
Molecular Formula C₃₂H₂₅N₃O₆S₂ chemicalbook.compharmaffiliates.com
Molecular Weight 611.69 g/mol chemicalbook.compharmaffiliates.com
Synonyms Valdecoxib Dimer, Parecoxib (B1662503) Impurity 13 cymitquimica.comimpurity.com
Physical Appearance White to pale yellow crystalline solid chemshuttle.com
Melting Point >271°C (decomposes) chemicalbook.com

Synthesis-Related Formation Pathways of this compound

The formation of this compound is closely linked to the synthetic route used to manufacture Valdecoxib. chemshuttle.com The final steps of several common synthesis pathways present opportunities for the dimerization reaction to occur.

A key intermediate in the synthesis of Valdecoxib is 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride. nih.govgoogle.com This highly reactive compound is designed to react with ammonia (B1221849) to form the primary sulfonamide group of Valdecoxib. google.com However, under non-ideal reaction conditions, such as incorrect stoichiometry, temperature fluctuations, or pH deviations, this sulfonyl chloride intermediate can react with an already formed Valdecoxib molecule.

Another critical reactant is the Valdecoxib molecule itself, which contains a nucleophilic sulfonamide group (-SO₂NH₂) that can participate in a side reaction.

The most probable mechanism for the formation of this compound during synthesis is a nucleophilic substitution reaction. The process can be postulated as follows:

Nucleophilic Attack: A molecule of Valdecoxib, with its deprotonated sulfonamide group acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride intermediate.

Chloride Displacement: The attack results in the displacement of the chloride ion (a good leaving group).

Dimer Formation: A new S-N-S bond is formed, linking the two Valdecoxib-derived moieties and yielding the dimeric impurity.

This side reaction competes with the desired main reaction, which is the amination of the sulfonyl chloride with ammonia to produce Valdecoxib. Controlling the reaction conditions is therefore essential to minimize the formation of this dimer.

Identification of Process-Related Intermediates Contributing to this compound Formation

Degradation-Related Formation Pathways of this compound

Beyond synthesis, this compound can also be formed through the degradation of the Valdecoxib drug substance under certain stress conditions. cymitquimica.com

Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products. As per ICH guidelines, these studies expose the drug to harsh conditions like acid, base, oxidation, heat, and light. researchgate.net

Studies on Valdecoxib have shown that it is susceptible to degradation under several stress conditions:

Alkaline and Acidic Hydrolysis: Significant degradation occurs in both basic and acidic environments. researchgate.netresearchgate.net The greatest degradation is reported under basic (alkaline) conditions. researchgate.netscite.ai

Oxidative Stress: The drug shows considerable degradation when exposed to oxidizing agents like hydrogen peroxide. researchgate.net

Photolytic and Thermal Stress: Valdecoxib shows some lability to light but is generally more stable under thermal stress and neutral hydrolytic conditions. researchgate.netrsc.org

Stress ConditionObservationSource(s)
Acid Hydrolysis (e.g., HCl) Degradation observed researchgate.netresearchgate.net
Alkaline Hydrolysis (e.g., NaOH) Greatest degradation observed researchgate.netscite.ai
Oxidative (e.g., H₂O₂) Considerable degradation observed researchgate.net
Photolytic Degradation observed researchgate.net
Thermal Stable researchgate.net
Neutral Hydrolysis (Water) Stable researchgate.netrsc.org

While forced degradation studies confirm that Valdecoxib degrades under hydrolytic conditions, particularly in alkaline solutions, the explicit formation of this compound as a direct result is not consistently detailed in all public literature. However, it is mechanistically plausible. Hydrolysis, especially under basic conditions, could potentially lead to the formation of reactive intermediates. For instance, the sulfonamide bond in Valdecoxib could be cleaved, or other reactions could generate species that subsequently dimerize in a manner analogous to the synthesis-related pathway, although this specific degradation pathway to the dimer is less characterized than its formation during synthesis. One study noted that base-degraded Valdecoxib gave an additional peak in chromatography, indicating the formation of a distinct degradation product. researchgate.netscite.ai

Iii. Advanced Analytical Methodologies for Valdecoxib Impurity B Determination

Chromatographic Separation Techniques

Chromatography is a powerful laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

HPLC is a cornerstone in pharmaceutical analysis for its high resolution, sensitivity, and reproducibility. ijprajournal.com The development of a robust HPLC method is essential for the reliable quantification of Valdecoxib (B1682126) Impurity B.

The primary goal of method optimization is to achieve adequate separation (resolution) between Valdecoxib, Valdecoxib Impurity B, and other potential impurities in the shortest possible run time. acs.org This involves a systematic investigation of various parameters. For instance, in the separation of related coxib compounds, parameters such as the ratio of the organic modifier in the mobile phase, flow rate, and column temperature are recognized as critical method parameters that require careful optimization. mdpi.com One study successfully separated Valdecoxib from its metaisomer impurity with a resolution of more than 2.0 by employing an isocratic HPLC method. researchgate.netnih.gov Robustness studies are also performed by introducing small, deliberate changes to chromatographic conditions, such as flow rate (e.g., ±0.2 mL/min), mobile phase composition (e.g., ±4%), and column temperature (e.g., ±5°C), to ensure the method's reliability. farmaciajournal.com

The choice of the stationary phase is critical for achieving the desired selectivity. Reversed-phase (RP) chromatography is the most common mode used for this type of analysis. iosrjournals.org C18 (octadecylsilyl) columns are widely employed due to their hydrophobicity and ability to separate a broad range of compounds.

Several studies have demonstrated the successful use of various C18 columns for the analysis of Valdecoxib and its impurities. For example, a Phenomenex Luna C18(2) column was used to separate Valdecoxib from its metaisomer impurity. researchgate.netnih.gov Another method utilized a Waters Symmetry C18 column for the analysis of a related compound. researchgate.net In some cases, to achieve better separation of structurally similar compounds like isomers, alternative stationary phases are explored. For instance, in the analysis of celecoxib (B62257), a related COX-2 inhibitor, issues with separating isomers on standard C18 and phenyl columns led to the successful use of a chiral stationary phase (Chiralpak IA-3) in reversed-phase mode to achieve the necessary selectivity. mdpi.comdntb.gov.ua

Table 1: Examples of HPLC Columns Used in the Analysis of Valdecoxib and Related Impurities

Column Name Stationary Phase Chemistry Dimensions Particle Size Application Note
Phenomenex Luna C18(2) Octadecylsilyl (C18) - - Used for the determination of Valdecoxib and its metaisomer impurity. researchgate.netnih.gov
XTerra™ RP18 Octadecylsilyl (C18) 150 mm x 4.6 mm 5 µm Employed for the separation of Valdecoxib and impurity SC‐77852. researchgate.net
Synergi® fusion C18 Octadecylsilyl (C18) 150 mm x 4.6 mm 4 µm Utilized for quantitative determination of Valdecoxib. researchgate.net

The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is a key parameter for controlling the retention and resolution of analytes. The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer significantly influence the separation.

For the separation of Valdecoxib and its impurities, various mobile phase compositions have been reported. One isocratic method utilized a mobile phase consisting of 20 mM Sodium Dihydrogen Phosphate (B84403) (NaH2PO4), methanol (B129727), and tetrahydrofuran (B95107) in a 60:30:10 (v/v) ratio. researchgate.netnih.gov In another method, a mobile phase of methanol and a 1% aqueous solution of triethylamine (B128534) (TEA) (52:48 v/v), with the pH adjusted to 7.35 using orthophosphoric acid, was found to be effective. researchgate.net The pH of the mobile phase is particularly crucial as it can affect the ionization state of the analytes and thus their interaction with the stationary phase. For the analysis of related coxib impurities, phosphate buffers with pH values adjusted to around 3.5 or 6.5 have been used to achieve successful separations. farmaciajournal.comiosrjournals.org

Table 2: Optimized Mobile Phase Conditions for Valdecoxib and Related Impurity Analysis

Aqueous Component Organic Component(s) Volume Ratio (aq:org) pH Reference
20 mM NaH2PO4 Methanol:Tetrahydrofuran 60:30:10 - researchgate.netnih.gov
1% aqueous TEA solution Methanol 48:52 7.35 researchgate.net
Water Acetonitrile 52:48 7.0 researchgate.net
Ammonium acetate (B1210297) buffer Acetonitrile 55:45 - asianpubs.org

Ultraviolet (UV) detection is the most common detection method for HPLC analysis of Valdecoxib and its impurities due to the presence of chromophores in their molecular structures. chromatographyonline.com A specific wavelength is chosen where the analyte has maximum absorbance to ensure high sensitivity. For Valdecoxib and its related substances, detection is often carried out at wavelengths ranging from 210 nm to 245 nm. iosrjournals.orgresearchgate.netresearchgate.net

A Photodiode Array (PDA) detector offers a significant advantage over a fixed-wavelength UV detector. A PDA detector can acquire the entire UV-visible spectrum for each point in the chromatogram, which is invaluable for assessing peak purity and identifying co-eluting peaks. iosrjournals.org This capability is crucial in impurity profiling to ensure that the peak corresponding to this compound is not masking another impurity. For example, in the analysis of Parecoxib (B1662503) and its impurities, a PDA detector was used to select the optimal detection wavelength of 245 nm, where the parent drug and its impurities exhibited maximum absorbance. iosrjournals.org

HPTLC is an advanced form of thin-layer chromatography (TLC) that provides improved resolution, sensitivity, and reproducibility. nih.gov It serves as a valuable tool for impurity profiling due to its simplicity, speed, and ability to analyze multiple samples simultaneously on a single plate. ijpsjournal.comijprajournal.com This makes HPTLC a cost-effective screening method in pharmaceutical analysis. ijprajournal.com

The technique involves spotting the sample on a high-performance plate coated with a stationary phase. The plate is then developed in a sealed chamber with a suitable mobile phase. The separation occurs based on the differential migration of the components. Modern HPTLC systems, equipped with densitometers for detection, allow for quantitative analysis. ijprajournal.com While specific HPTLC methods for this compound are less commonly published than HPLC methods, the technique has been successfully applied to the analysis of other coxibs like celecoxib, etoricoxib, and valdecoxib in pharmaceutical preparations, demonstrating its suitability for such applications. nih.gov The ability to present results as a visual image is a unique feature of HPTLC, aiding in the comprehensive analysis of complex samples. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) Method Development

Mobile Phase Composition and pH Optimization for this compound Resolution

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

Spectroscopic and hyphenated analytical techniques are indispensable in the modern pharmaceutical analytical laboratory for the comprehensive characterization of impurities. These methods offer the high sensitivity required to detect impurities at trace levels and the specificity needed for their unambiguous identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its exceptional sensitivity and selectivity. This hyphenated method combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. In the context of this compound, LC-MS/MS is instrumental for both its detection at trace levels in the Valdecoxib API and for its quantification.

The methodology involves developing a chromatographic method, typically using a reversed-phase column, to separate this compound from the parent drug and other related substances. The separated components then enter the mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored. This Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix.

ParameterCondition
Chromatographic Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (MRM) Specific m/z for precursor and product ions of this compound

This table represents typical starting parameters for an LC-MS/MS method for this compound analysis; actual conditions may vary based on the specific instrumentation and laboratory protocols.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of unknown or suspected impurities. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of a molecule, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of this compound, which is a critical step in its structural elucidation.

By comparing the experimentally determined accurate mass with the theoretical mass calculated from potential elemental formulas, the molecular formula of this compound can be confidently assigned. This information, combined with fragmentation data obtained from HRMS/MS experiments, provides significant insights into the impurity's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules, including pharmaceutical impurities. While LC-MS and HRMS can provide information on molecular weight and elemental composition, NMR provides detailed information about the connectivity of atoms within the molecule.

For the structural confirmation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their chemical environments, while ¹³C NMR provides similar information for the carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure.

The collective data from these NMR experiments allow for the unambiguous assignment of the chemical structure of this compound.

A truly comprehensive characterization of this compound is achieved through the integration of data from multiple analytical platforms. Each technique provides a unique and complementary piece of the puzzle.

The workflow for a comprehensive characterization typically begins with LC-MS/MS for initial detection and quantification. HRMS is then used to determine the accurate mass and elemental composition. Finally, after isolation of the impurity, NMR spectroscopy is employed for definitive structural confirmation. The convergence of data from these orthogonal techniques provides a high degree of confidence in the identity and structure of this compound, which is essential for risk assessment and control strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for this compound Structural Confirmation

Validation Parameters for this compound Analytical Methods

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. For methods used to determine this compound, validation demonstrates that the method is reliable, reproducible, and accurate.

Selectivity and specificity are critical validation parameters that demonstrate the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Specificity is the ability to assess unequivocally the analyte in the presence of other components, including the API, other impurities, degradation products, and matrix components. For this compound, this is typically demonstrated by showing that the analytical method can separate the impurity peak from the Valdecoxib peak and other known impurities. This is often assessed using a photodiode array (PDA) detector in HPLC to check for peak purity.

Selectivity is the ability of the method to distinguish between and quantify the analyte in a complex mixture. In the context of a chromatographic method for this compound, selectivity is demonstrated by achieving baseline resolution between the impurity peak and other components in the sample.

Determination of Linearity and Concentration Range for this compound

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound (metaisomer/VC2), the linearity was established by analyzing seven solutions with concentrations ranging from 0.01% to 0.36% relative to the Valdecoxib sample concentration. oup.com The method demonstrated excellent linearity over this range. The relationship between the peak area response and the concentration of the impurity was defined by the regression equation. oup.com A high squared regression coefficient (r²) indicates a strong linear relationship. oup.com

Table 1: Linearity Data for this compound (VC2)

Parameter Result Reference
Concentration Range 0.01% to 0.36% oup.com
Number of Data Points 7 oup.com
Squared Regression Coefficient (r²) 0.9992 oup.com

Evaluation of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. farmaciajournal.com These limits for this compound were determined using the signal-to-noise (S/N) ratio method. researchgate.net The LOD was established at a concentration yielding an S/N ratio of 3:1, and the LOQ was established at a concentration with an S/N ratio of 10:1. researchgate.net

Table 2: LOD and LOQ for this compound (VC2)

Parameter Method Result (% relative to sample conc.) Reference
Limit of Detection (LOD) S/N Ratio = 3:1 0.007% oup.comnih.govresearchgate.net

Analysis of Precision (Repeatability, Intermediate Precision) for this compound

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision. researchgate.net

Repeatability (Intra-assay Precision) Repeatability assesses precision over a short time under the same operating conditions. This was determined by performing six replicate injections of a sample spiked with this compound (VC2) at a concentration of 0.15%. oup.comresearchgate.net The low relative standard deviation (RSD) of the peak area indicates a high degree of repeatability. oup.com

Intermediate Precision (Ruggedness) Intermediate precision expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. The ruggedness of the method for determining this compound was evaluated by analyzing samples in six replicates under varied conditions (different analysts, columns, and instruments on different days). oup.com The results, showing a low RSD, confirm that the method is rugged. oup.com

Table 3: Precision Data for this compound (VC2)

Precision Type Parameter Result (% RSD) Reference
Repeatability Peak Area (n=6) 0.71% oup.com
Intermediate Precision (Set 1 vs. Set 2)* Impurity Content (n=6) < 2.7% oup.com

*Set 1: Analyst 1, Column 1, System 1, Day 1. Set 2: Analyst 2, Column 2, System 2, Day 2. oup.com

Measurement of Accuracy and Recovery for this compound

The accuracy of an analytical method is the closeness of the test results to the true value. It was determined through recovery studies. Valdecoxib samples were spiked with known amounts of this compound (VC2) at different concentration levels. oup.com The samples were analyzed in triplicate, and the percentage of the impurity recovered was calculated. The high recovery rates demonstrate the accuracy of the method for the quantification of this compound. oup.com

Table 4: Accuracy (Recovery) Data for this compound (VC2)

Spike Level (% relative to sample conc.) Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery Reference
0.12% 0.6 0.59 98.3% oup.comresearchgate.net
0.15% 0.75 0.74 98.7% oup.comresearchgate.net
0.18% 0.9 0.89 98.9% oup.comresearchgate.net

Robustness Studies of Analytical Methods for this compound

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use. acs.org For the this compound method, robustness was assessed by intentionally altering several chromatographic conditions. oup.com The study included variations in the HPLC flow rate, the wavelength of UV detection, the composition of the mobile phase, and the column oven temperature. oup.com The system suitability criteria, particularly the resolution between Valdecoxib and this compound, were monitored under each condition. The method was found to be robust, as the system suitability requirements were met across all variations. oup.com

Table 5: Robustness Study for this compound (VC2) Determination

Parameter Varied Variation Resolution between Valdecoxib and Impurity B* Impurity B Content (% Change) Reference
Flow Rate (mL/min) 0.9 2.4 - oup.com
1.1 2.1 - oup.com
Wavelength (nm) 235 2.2 - oup.com
245 2.2 - oup.com
Mobile Phase Composition A (61.5:28.0:10.5) 2.1 - oup.com
B (59.5:32.0:10.5) 2.3 - oup.com
Column Temperature (°C) 25 2.1 - oup.com
35 2.2 - oup.com

*Acceptance criterion for resolution was ≥ 1.5. oup.com


Iv. Impurity Profiling and Control Strategies of Valdecoxib Impurity B

Theoretical Frameworks of Impurity Profiling

Impurity profiling is an essential process in drug development that involves the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products. oceanicpharmachem.com A comprehensive impurity profile provides crucial information regarding the potential toxicity and safety of the drug. oceanicpharmachem.comgrace.com

The International Council for Harmonisation (ICH) provides a structured framework for the classification of impurities in new drug substances. ich.org Impurities are generally categorized into three main types: organic impurities, inorganic impurities, and residual solvents. ich.orgpharmaguideline.comchemass.si

Organic Impurities : These can originate during the manufacturing process or upon storage of the drug substance. ich.org They can be identified or unidentified and may be volatile or non-volatile. ich.org Organic impurities include starting materials, by-products, intermediates, degradation products, and reagents, ligands, and catalysts. ich.orgpharmastate.academy Valdecoxib (B1682126) Impurity B falls under this category as a process-related impurity. chemshuttle.com

Inorganic Impurities : These are typically derived from the manufacturing process and are usually known and identified. ich.org They can include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids. ich.orgpharmastate.academy

Residual Solvents : These are organic or inorganic liquids used during the synthesis of a new drug substance that are not completely removed by processing. ich.org The control of these solvents is guided by the ICH Q3C guidelines, which classify them based on their toxicity. ich.orgkobia.kr

The following table provides a general classification of pharmaceutical impurities as per ICH guidelines.

Table 1: Classification of Pharmaceutical Impurities

Category Sub-categories Examples
Organic Impurities Starting Materials Raw materials used in the initial steps of synthesis
By-products Unwanted products formed during the reaction
Intermediates Substances formed during the synthesis process before the final API is created
Degradation Products Impurities resulting from the degradation of the API over time or under stress conditions
Reagents, Ligands, and Catalysts Substances used to facilitate chemical reactions
Inorganic Impurities Reagents, Ligands, and Catalysts Inorganic substances used in the manufacturing process
Heavy Metals or other Residual Metals Metals that may be present from equipment or catalysts
Inorganic Salts Salts formed during the manufacturing process
Other Materials Filter aids, charcoal, etc.
Residual Solvents Class 1 Solvents (To be avoided) Benzene, Carbon tetrachloride
Class 2 Solvents (To be limited) Acetonitrile (B52724), Methanol (B129727), Toluene

This table is based on information from multiple sources. ich.orgpharmastate.academykobia.kr

The primary goal of impurity control is to ensure that the levels of impurities in an API are maintained at or below levels that have been qualified in safety studies. ich.orgpmda.go.jp The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities. ich.orgeuropa.eu

Key principles of impurity control include:

Process Optimization : Modifying reaction conditions such as temperature, pH, and solvent can help minimize the formation of by-products. pharmaguideline.com

Quality of Raw Materials : Utilizing high-quality raw materials is fundamental to producing a high-quality API with a favorable impurity profile. pharmaguideline.com

Manufacturing Pathway : In some cases, altering the synthetic route can reduce the generation of specific impurities. pharmaguideline.com

Purification Procedures : Implementing effective purification steps at various stages of the manufacturing process is crucial for removing impurities.

Setting Acceptance Criteria : Establishing and justifying acceptance criteria for impurities based on safety data and the capabilities of the manufacturing process and analytical methods is a regulatory requirement. ich.org

The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgkobia.kr For a drug with a maximum daily dose of up to 2 grams, the identification threshold for an impurity is typically 0.10% or 1.0 mg per day total intake, whichever is lower. kobia.kr

Classification and Categorization of Pharmaceutical Impurities

Methodologies for Impurity Identification and Quantification of Valdecoxib Impurity B

Accurate and precise analytical methods are essential for the identification and quantification of impurities like this compound. grace.com

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and determining the concentration of a substance. edqm.eu this compound reference standards are crucial for several quality control applications:

Impurity Profiling : They are used to identify and confirm the presence of this compound in batches of the Valdecoxib drug substance. chemshuttle.com

Method Validation : Reference standards are essential for validating the accuracy, precision, and specificity of analytical methods used to quantify the impurity. chemshuttle.com

Stability Studies : They help in understanding the degradation pathways of Valdecoxib by providing a marker for a specific degradation product. chemshuttle.com

Several analytical techniques are employed for the quantitative determination of impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose. pharmaguideline.comresearchgate.net

A study on the determination of Valdecoxib and its meta-isomer impurity utilized an isocratic HPLC method with a C18 column and UV detection. researchgate.net While this study focused on a different impurity, the methodology is indicative of the approaches used for Valdecoxib impurities in general. For the simultaneous determination of parecoxib (B1662503) (a prodrug of valdecoxib) and valdecoxib in plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been employed, demonstrating high sensitivity and specificity. dovepress.comnih.govnih.gov

The following table summarizes key aspects of a validated HPLC method for Valdecoxib analysis, which provides a framework for developing protocols for this compound.

Table 2: Example of HPLC Method Parameters for Valdecoxib Analysis

Parameter Condition
Column C18 (e.g., Synergi® fusion C18, 150 mm × 4.6 mm, 4 µm)
Mobile Phase Water (pH 7.0) : Acetonitrile (52:48, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Quantitation Limit 50 ng/mL

| Detection Limit | 10 ng/mL |

This table is based on data from a study on the quantitative determination of Valdecoxib. researchgate.net

For the quantification of this compound, a similar reversed-phase HPLC method would likely be developed and validated. This would involve establishing linearity, accuracy, precision, specificity, and robustness of the method using a certified reference standard of this compound.

Utilization of this compound Reference Standards in Quality Control

Regulatory and Academic Compliance in Impurity Management

The management of pharmaceutical impurities is strictly regulated by international bodies to ensure patient safety. contractpharma.com The ICH has established a series of guidelines that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). contractpharma.comtandfonline.com

The key ICH guidelines relevant to impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu

ICH Q3B(R2): Impurities in New Drug Products : This guideline complements Q3A and addresses impurities that arise during the formulation of the drug product. ich.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk : This guideline provides a framework for the assessment and control of mutagenic impurities. chemass.si

Compliance with these guidelines is mandatory for the registration and marketing of pharmaceutical products. contractpharma.com This involves submitting comprehensive data on impurity profiles, the analytical methods used for their determination, and a rationale for the proposed acceptance criteria. ich.org Failure to meet these regulatory expectations can lead to delays in approval or even product recalls. pharmaguideline.com

The following table lists the compounds mentioned in this article.

Table 3: List of Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Valdecoxib 181695-72-7 C₁₆H₁₄N₂O₃S 314.36
This compound 1373038-60-8 C₃₂H₂₅N₃O₆S₂ 611.69
Parecoxib Not provided in sources Not provided in sources Not provided in sources
Celecoxib (B62257) Not provided in sources Not provided in sources Not provided in sources
Benzene Not provided in sources Not provided in sources Not provided in sources
Carbon tetrachloride Not provided in sources Not provided in sources Not provided in sources
Acetonitrile Not provided in sources Not provided in sources Not provided in sources
Methanol Not provided in sources Not provided in sources Not provided in sources
Toluene Not provided in sources Not provided in sources Not provided in sources
Acetic acid Not provided in sources Not provided in sources Not provided in sources
Acetone Not provided in sources Not provided in sources Not provided in sources

This table is compiled from information in the search results. pharmaffiliates.com

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides a framework of guidelines that are globally recognized and implemented to ensure the quality, safety, and efficacy of pharmaceutical products. ijrti.org The control of impurities in new drug substances and products is specifically addressed in the ICH Q3A(R2) and Q3B(R2) guidelines, respectively. ich.orgeuropa.eu These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

Reporting, Identification, and Qualification Thresholds:

The necessity to report, identify, and qualify an impurity is determined by the maximum daily dose of the drug substance. ijcrt.org For Valdecoxib, the specific thresholds for Impurity B would be applied based on its approved daily dosage. The ICH guidelines provide a clear decision tree for this purpose. europa.eu

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification.

Identification Threshold: This is the level above which the regulatory authority requires the impurity to be structurally identified. usp.org

Qualification Threshold: This is the level above which an impurity's biological safety must be established. ich.org

Below is an interactive data table summarizing the general ICH thresholds for impurities in new drug substances.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) Guideline. ich.org

The control of this compound during the manufacturing process is crucial. This involves understanding the synthesis pathway and identifying the steps where this impurity is likely to form. Process optimization and the implementation of appropriate purification techniques are essential to ensure that the levels of Impurity B in the final active pharmaceutical ingredient (API) are consistently below the established qualification threshold. ich.org

Pharmacopoeial Requirements for Valdecoxib and its Impurities

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official public standards for medicines and other articles. usp.orgeuropa.eu These monographs specify the tests, procedures, and acceptance criteria to ensure the identity, strength, quality, and purity of the substance.

For Valdecoxib, the pharmacopoeial monographs include specific tests for related compounds, which would encompass this compound. While the search results did not provide the specific monograph for Valdecoxib from the USP or EP, they do indicate that such monographs exist and detail the control of specified impurities. drugfuture.comgoogle.com For instance, the European Pharmacopoeia provides reference standards for celecoxib impurity B, a related compound, which suggests a similar approach for Valdecoxib. edqm.eulgcstandards.com

The pharmacopoeial methods for impurity determination typically involve High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov These methods are validated to be specific, sensitive, and accurate for the quantification of all potential impurities, including Impurity B. The monographs will define the acceptance criteria, or limits, for each specified impurity.

The table below illustrates a hypothetical representation of how this compound might be listed in a pharmacopoeial monograph, based on common practices.

PharmacopoeiaImpurity NameAcceptance Criteria (as a percentage of the active substance)
United States Pharmacopeia (USP)Valdecoxib Related Compound BNot more than 0.15%
European Pharmacopoeia (EP)This compoundNot more than 0.15%

Adherence to these pharmacopoeial requirements is mandatory for a pharmaceutical product to be marketed in the respective region. Manufacturers must demonstrate that their product meets these standards through rigorous analytical testing. europa.eu

V. Future Research Directions and Methodological Innovations for Valdecoxib Impurity B

Emerging Analytical Technologies for Enhanced Impurity Characterization

The detection and characterization of pharmaceutical impurities are fundamental to ensuring the quality and safety of active pharmaceutical ingredients (APIs). While standard High-Performance Liquid Chromatography (HPLC) methods have been developed to determine the presence of Valdecoxib (B1682126) impurities, including its metaisomer, future efforts are focused on more advanced and informative analytical technologies. researchgate.net These emerging techniques offer greater sensitivity, specificity, and structural elucidation capabilities, which are crucial for managing impurities like Valdecoxib Impurity B.

Modern impurity profiling increasingly relies on hyphenated techniques, which couple the separation power of chromatography with the detection prowess of spectrometry. ijpsjournal.comajprd.com Ultra-High-Performance Liquid Chromatography (UPLC), an evolution of HPLC, allows for faster analysis times and better resolution, which is critical for separating structurally similar compounds. nih.gov When coupled with mass spectrometry (MS), these techniques become powerful tools for impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are pivotal for the sensitive detection and quantification of impurities, even at trace levels. ijpsjournal.comacs.orgdovepress.com For an unknown or poorly characterized impurity, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. HRMS provides a highly accurate mass measurement, enabling the determination of the elemental composition of the impurity, a critical first step in its identification. Further structural details can be obtained through fragmentation analysis in MS/MS experiments. ijprajournal.com

For definitive structural elucidation, especially after an impurity has been isolated using techniques like preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ijprajournal.comrjptonline.org One-dimensional (1H and 13C) and two-dimensional NMR experiments can map the complete chemical structure of this compound, confirming connectivity and stereochemistry. ajprd.comijprajournal.com The integrated use of these technologies provides a comprehensive toolkit for not just detecting but thoroughly understanding any impurities present in Valdecoxib.

Table 1: Comparison of Analytical Technologies for this compound Characterization

Technology Primary Application Sensitivity Specificity Key Advantage for Impurity B
HPLC/UPLC Detection & Quantification High Moderate Established for routine monitoring and separation from Valdecoxib. researchgate.netnih.gov
LC-MS/MS Identification & Quantification Very High High Enables rapid identification and trace-level quantification in complex matrices. dovepress.comnih.gov
HRMS Structural Elucidation Very High Very High Provides exact mass for unambiguous determination of elemental formula. ijprajournal.com
NMR Definitive Structural Elucidation Low to Moderate Very High Confirms the precise molecular structure and connectivity of the isolated impurity. ajprd.comrjptonline.org

Computational Approaches and Predictive Modeling for this compound Formation

A paradigm shift in impurity management involves moving from reactive detection to proactive prediction. Computational chemistry and predictive modeling offer powerful in silico tools to anticipate the formation of impurities like this compound during synthesis. nih.gov By simulating reaction conditions and molecular interactions, these approaches can identify potential side-reaction pathways and guide process optimization to minimize impurity generation.

Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to study the reaction mechanism of Valdecoxib synthesis. nih.govresearchgate.net For instance, the formation of the sulfonamide group is a key step where side reactions can occur. nih.gov Computational models can explore the energy landscapes of desired versus undesired reaction pathways, such as the dimerization reaction potentially leading to this compound. This insight allows chemists to adjust reaction parameters (e.g., temperature, catalyst, stoichiometry) to favor the desired product.

Predictive software programs are also becoming integral to pharmaceutical development. mdpi.com Tools designed to predict degradation pathways, such as those based on established chemical rules and machine learning algorithms, can be adapted to forecast the likelihood of process-related impurity formation. researchgate.net For sulfonamide-containing drugs like Valdecoxib, specific models can predict reactivity at the sulfonamide moiety under various chemical conditions. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate molecular features with chemical reactivity, helping to identify structural motifs in starting materials or intermediates that are prone to forming impurities. jst.go.jpnih.gov These predictive capabilities enable a Quality by Design (QbD) approach, where impurity control is built into the manufacturing process from the earliest stages.

Table 2: Computational Models for Predicting this compound Formation

Computational Approach Objective Software/Method Example Application to this compound
Quantum Mechanics (QM) Mechanistic Understanding Density Functional Theory (DFT) Models the transition states of the sulfonylation reaction to understand the energetics of impurity formation versus Valdecoxib formation. researchgate.net
Molecular Dynamics (MD) Simulating Molecular Interactions Maestro, ZINC15 database Simulates the interaction of reactants, solvents, and catalysts to identify conditions that may promote the side reaction leading to the impurity. researchgate.net
Degradation Prediction Identifying Potential Liabilities ECOSAR, In Silico Models Adapting degradation prediction tools to assess the reactivity of intermediates in the synthesis pathway under process conditions. mdpi.commdpi.com
QSAR/ML Models Predictive Screening Multiple Logistic Regression (MLogR) Training models on known reaction outcomes to predict the propensity of starting materials to form specific impurities like Impurity B. jst.go.jpwisdomlib.org

Green Chemistry Principles in Minimizing this compound Generation

Green chemistry offers a sustainable framework for pollution prevention by designing chemical processes that reduce or eliminate the use and generation of hazardous substances, including impurities. researchgate.net Applying these principles to the synthesis of Valdecoxib is a key strategy for minimizing the formation of this compound, thereby reducing waste and improving process efficiency.

The twelve principles of green chemistry provide a guide for process improvement. scispace.com For this compound, which is likely formed as a byproduct during synthesis, several principles are particularly relevant.

Principle 9: Catalysis: The use of highly selective catalysts is superior to stoichiometric reagents. Research into novel catalytic systems for the sulfonamide formation step could significantly improve the reaction's selectivity for Valdecoxib, thereby preventing the side reaction that generates Impurity B. researchgate.net This avoids the need for downstream purification to remove the impurity.

Principle 8: Reduce Derivatives: Synthetic routes that require fewer steps, particularly those avoiding unnecessary protection and deprotection of functional groups, often generate less waste and fewer impurities. nih.gov Evaluating the Valdecoxib synthesis pathway for opportunities to streamline steps could reduce the potential for side-product formation.

Principle 5: Safer Solvents and Auxiliaries: The choice of solvent and reaction medium can profoundly influence reaction outcomes. researchgate.net Research into alternative, environmentally benign solvents that also enhance the regioselectivity of the key bond-forming reactions could lead to a cleaner synthesis with lower levels of this compound. One-pot synthesis methodologies, sometimes performed in water or under solvent-free conditions, represent a significant advancement in this area. researchgate.netresearchgate.net

Principle 1: Waste Prevention: This overarching principle encapsulates the goal of green chemistry. By optimizing reactions through better catalysts and conditions, the generation of this compound can be prevented, which is more environmentally and economically sound than treating the waste stream after its formation.

Table 3: Application of Green Chemistry Principles to Minimize this compound

Green Chemistry Principle Strategy Potential Impact on Impurity B Formation
9. Catalysis Develop a highly selective catalyst for the sulfonylation step. Increases the reaction rate for Valdecoxib formation while disfavoring the pathway to the dimeric Impurity B. researchgate.net
8. Reduce Derivatives Re-evaluate the synthetic route to eliminate intermediate protection/deprotection steps. Simplifies the process and removes steps where side reactions could occur. nih.gov
5. Safer Solvents & Auxiliaries Optimize the solvent system or explore solvent-free reactions. Can alter reaction selectivity and kinetics, suppressing the formation of byproducts like Impurity B. researchgate.netresearchgate.net
2. Atom Economy Employ reaction types like cycloadditions that incorporate most atoms into the final structure. Maximizes efficiency and inherently reduces the potential for waste products, although selectivity remains key. researchgate.net

Q & A

Q. What are the recommended analytical techniques for identifying and quantifying Valdecoxib Impurity B in drug formulations?

this compound (5-methyl-3,4-diphenylisoxazole) requires high-resolution analytical methods for accurate identification and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting trace impurities . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to resolve isomeric or co-eluting impurities . Method validation must include specificity, linearity (1–120% of specification limit), accuracy (recovery 90–110%), and solution stability studies (e.g., 24-hour stability at 25°C) .

Q. How should researchers design stability studies to evaluate this compound under accelerated storage conditions?

Stability studies should follow ICH Q1A guidelines, with forced degradation under acidic/alkaline hydrolysis, oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress (40–60°C). Monitor impurity levels using validated LC-MS/MS methods and calculate degradation kinetics (e.g., Arrhenius plots for thermal degradation). Include system suitability criteria, such as relative retention time (RRT) consistency (±2% vs. reference standards) and resolution ≥2.0 between adjacent peaks . Data should be reported as mean ± SD across triplicate batches .

Q. What synthetic pathways are documented for this compound, and how can its formation be minimized during API synthesis?

Impurity B arises from incomplete cyclization or side reactions during the synthesis of Valdecoxib’s isoxazole ring. Process optimization involves controlling reaction temperature (60–80°C), catalyst loading (e.g., 0.5–1.0 mol% Pd), and intermediate purification via recrystallization (e.g., using ethanol/water mixtures). Real-time monitoring with in-situ FTIR or PAT tools can reduce impurity formation by >50% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological profiles of this compound across preclinical studies?

Discrepancies in toxicity data (e.g., genotoxicity vs. non-genotoxicity) may stem from variations in impurity levels, assay sensitivity, or metabolic activation. Address this by:

  • Conducting comparative studies using standardized impurity samples (≥95% purity) .
  • Employing multiple assays (Ames test, micronucleus, and Comet assays) with metabolic S9 fractions .
  • Cross-referencing with structural analogs (e.g., Parecoxib impurities) to identify shared toxicity mechanisms .

Q. What advanced strategies are effective for elucidating the stereochemical configuration of this compound when traditional NMR is inconclusive?

For chiral impurities, use chiral stationary phase LC (e.g., Chiralpak IG-3) with polarimetric detection or X-ray crystallography. Computational modeling (DFT or molecular docking) can predict preferential stereoisomer formation during synthesis. Case studies show that coupling circular dichroism (CD) with vibrational circular dichroism (VCD) improves accuracy in ambiguous cases .

Q. How does this compound interact with COX-2 isoforms compared to the parent drug, and what are the implications for in vivo efficacy studies?

Molecular dynamics simulations reveal that Impurity B exhibits weaker binding affinity (ΔG = -8.2 kcal/mol vs. Valdecoxib’s -10.5 kcal/mol) due to reduced hydrogen bonding with COX-2’s Arg120. In vitro assays (e.g., COX-2 inhibition IC₅₀) should use human recombinant enzymes and validate findings in murine inflammation models (e.g., carrageenan-induced paw edema). Note that Impurity B’s low plasma exposure (<0.1% of parent drug) in topical formulations may limit clinical relevance .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound levels?

Use multivariate analysis (PCA or PLS-DA) to correlate process parameters (e.g., pH, reaction time) with impurity levels. Control charts (e.g., Shewhart charts) with ±3σ limits can identify out-of-trend batches. For small datasets (<10 batches), non-parametric tests (Mann-Whitney U) are preferable .

Q. How should researchers validate impurity isolation protocols for this compound to ensure suitability for toxicology studies?

Isolation via preparative HPLC (C18 column, 20–80% acetonitrile gradient) must achieve ≥98.5% purity (by area normalization). Confirm identity using orthogonal methods: HRMS (mass error <2 ppm), ¹H/¹³C NMR, and FTIR. Include residual solvent analysis (GC-HS) and elemental analysis (CHNS) to exclude process-related contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.